Ethyl 3-(5-Oxazolyl)benzoate
Description
Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Research
Oxazole derivatives are a cornerstone of modern medicinal chemistry, recognized for their versatile applications and presence in a wide array of biologically active compounds. journalajst.comjetir.org This five-membered aromatic ring, containing both a nitrogen and an oxygen atom, serves as a valuable scaffold in the development of new therapeutic agents. journalajst.comnumberanalytics.com The unique structural and electronic properties of the oxazole ring allow it to interact with various biological targets like enzymes and receptors through a range of non-covalent bonds, leading to diverse pharmacological activities. journalajst.comtandfonline.comsemanticscholar.org Consequently, oxazoles are explored for their potential in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com
The history of oxazole chemistry dates back to the late 19th and early 20th centuries. While the first synthesis of an oxazole entity was in 1962, the chemistry was established earlier with the synthesis of 2-methyl oxazole in 1876. tandfonline.comijpsonline.comijpsonline.com Key advancements, such as the Robinson-Gabriel synthesis (1909-1910) and the Fischer oxazole synthesis (1896), were pivotal in constructing the oxazole ring. numberanalytics.comijpsonline.comwikipedia.org The prominence of the oxazole moiety grew significantly with the discovery of penicillin during World War I, as this antibiotic contains a related oxazolidine (B1195125) ring. tandfonline.comijpsonline.comijpsonline.com Further developments, including the use of oxazoles in Diels-Alder reactions, have continued to expand the synthetic utility and importance of this heterocyclic system. tandfonline.comijpsonline.com
Five-membered heterocyclic compounds, particularly those containing nitrogen and oxygen, are of paramount importance in chemistry and drug discovery. wisdomlib.orgnumberanalytics.comijsrtjournal.com These rings are fundamental structural motifs in numerous natural products, vitamins, and clinically effective drugs. numberanalytics.comijsrtjournal.comnih.gov The inclusion of heteroatoms like nitrogen and oxygen enhances polarity and facilitates crucial molecular interactions such as hydrogen bonding and aromatic stacking. nih.gov This often leads to improved physicochemical properties, including better metabolic stability, solubility, and bioavailability, which are critical for developing effective pharmaceuticals. nih.gov Rings like oxazole, imidazole, and thiazole (B1198619) are key building blocks in designing molecules with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. numberanalytics.comnih.gov
Historical Context of Oxazole Chemistry Development
Relevance of Benzoate (B1203000) Esters in Organic Synthesis and Medicinal Chemistry
Benzoate esters, such as ethyl benzoate, are versatile compounds with significant roles in both organic synthesis and medicinal chemistry. chemicalbook.comfiveable.me As derivatives of benzoic acid, they serve as important intermediates and precursors for the industrial synthesis of a vast number of organic substances. wikipedia.orgdergipark.org.tr In the laboratory, they are central to classic reactions like the Claisen condensation, a key carbon-carbon bond-forming reaction used to create more complex molecules. fiveable.menumberanalytics.com
In the pharmaceutical industry, benzoate esters are used to synthesize fine chemicals and active pharmaceutical ingredients. chemicalbook.comdergipark.org.tr Some benzoate derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. google.com Furthermore, their generally pleasant, fruity odors lead to their use as flavoring agents to improve the palatability of oral medications, thereby enhancing patient compliance. chemicalbook.com The ester functional group itself is a major component in many prodrugs, designed to improve the delivery and efficacy of bioactive compounds. nih.gov
Synergistic Research Potential of Oxazole-Benzoate Conjugates
The combination of an oxazole ring and a benzoate ester into a single molecule, an oxazole-benzoate conjugate, presents a promising strategy in chemical research. This molecular hybridization aims to unite the diverse biological activities associated with the oxazole nucleus with the well-understood synthetic utility and modifying properties of the benzoate ester group. For instance, research has been conducted on oxazole-based compounds that are linked to benzoate moieties for various applications, including the development of ferroptosis inhibitors for central nervous system diseases and the synthesis of complex oxazole ketones. nih.govacs.org The benzoate portion can act as a directing group in C-H activation reactions or be modified to fine-tune the electronic and steric properties of the entire molecule, potentially leading to novel compounds with enhanced or unique therapeutic activities. researchgate.net
Defining the Research Scope for Ethyl 3-(5-Oxazolyl)benzoate
This compound is a specific chemical entity available for research purposes from various chemical suppliers. fluorochem.co.ukambeed.com Its structure features an oxazole ring attached at the 5-position to the meta-position (carbon 3) of an ethyl benzoate molecule. The research scope for this particular compound is primarily as a building block or intermediate in organic synthesis and medicinal chemistry.
Given the established reactivity of its constituent parts, this compound can be utilized in several ways:
Modification of the Benzoate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other derivatives.
Reactions on the Aromatic Ring: The benzene (B151609) ring can undergo electrophilic substitution reactions, with the positions directed by the existing ester and oxazole substituents.
Cross-Coupling Reactions: The oxazole ring can potentially participate in various metal-catalyzed cross-coupling reactions to build more complex molecular architectures.
The primary research application would be to use this compound as a starting material for synthesizing libraries of more complex molecules to be screened for biological activity, drawing upon the known pharmacological potential of the oxazole core.
Data Tables
Table 1: Properties of Key Functional Groups
| Functional Group | Parent Compound Example | Key Characteristics & Significance |
|---|---|---|
| Oxazole | Oxazole | Five-membered aromatic heterocycle; found in numerous biologically active compounds; acts as a versatile scaffold in medicinal chemistry. journalajst.comnumberanalytics.comtandfonline.com |
Table 2: Chemical Information for this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₂H₁₁NO₃ | N/A |
| IUPAC Name | Ethyl 3-(oxazol-5-yl)benzoate | fluorochem.co.uk |
| CAS Number | 1261268-84-1 | ambeed.com |
| Appearance | Not specified, likely solid or oil | N/A |
| Solubility | Expected to be soluble in organic solvents | N/A |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(1,3-oxazol-5-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)10-5-3-4-9(6-10)11-7-13-8-16-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWUYDWGOSIVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266720 | |
| Record name | Benzoic acid, 3-(5-oxazolyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261268-84-1 | |
| Record name | Benzoic acid, 3-(5-oxazolyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261268-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-(5-oxazolyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through various NMR experiments, the electronic environment of each proton and carbon atom can be mapped, and their connectivity can be established.
¹H NMR Analysis of Proton Environments
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For Ethyl 3-(5-Oxazolyl)benzoate, the spectrum is anticipated to show characteristic signals for the protons of the ethyl group and the aromatic protons of the benzoate (B1203000) and oxazole (B20620) rings.
Ethyl Group: A triplet corresponding to the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons are expected, arising from spin-spin coupling with each other.
Aromatic Protons: The protons on the benzene (B151609) and oxazole rings will appear as multiplets in the aromatic region of the spectrum. The specific chemical shifts and coupling patterns depend on their substitution pattern and electronic environment.
While specific experimental data for this compound is not widely published, analogous data from similar structures like ethyl benzoate can provide expected ranges. For ethyl benzoate, the ethyl group protons typically appear at approximately 1.4 ppm (triplet, 3H) and 4.4 ppm (quartet, 2H). nih.govchemicalbook.com The aromatic protons are observed between 7.3 and 8.1 ppm. nih.govchemicalbook.com
¹³C NMR Analysis of Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
Ethyl Group: Two distinct signals are expected for the methyl (–CH₃) and methylene (–CH₂–) carbons.
Aromatic and Carbonyl Carbons: The carbon atoms of the benzene and oxazole rings, along with the carbonyl carbon of the ester group, will each produce a signal. The chemical shift of the carbonyl carbon is typically found significantly downfield.
For the parent compound, ethyl benzoate, the carbonyl carbon appears around 166 ppm. askfilo.com The aromatic carbons are found in the 128-133 ppm range, while the ethyl group carbons are observed at approximately 61 ppm (–CH₂–) and 14 ppm (–CH₃). nih.govaskfilo.comchemicalbook.com
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR techniques are utilized.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is crucial for assigning adjacent protons in the aromatic rings and the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the direct assignment of carbon resonances based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the ethyl group, the benzoate ring, and the oxazole ring, for instance, by observing a correlation between the methylene protons of the ethyl group and the carbonyl carbon.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound, and to gain structural information from its fragmentation pattern. rsc.org For this compound (C₁₂H₁₁NO₃), the molecular ion peak (M⁺) in a high-resolution mass spectrum (HRMS) would confirm its elemental composition. uchicago.edu
The fragmentation pattern in the mass spectrum provides further structural evidence. Common fragmentation pathways for esters include the loss of the alkoxy group (–OCH₂CH₃) or the entire ester group. The stability of the resulting carbocations influences the intensity of the fragment peaks. libretexts.org For instance, in ethyl benzoate, prominent peaks are observed at m/z 122 (loss of ethylene (B1197577) from the ethyl ester), 105 (benzoyl cation), and 77 (phenyl cation). nih.gov The fragmentation of this compound would be expected to show fragments corresponding to the oxazolyl-substituted benzoyl cation and other characteristic fragments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. libretexts.org
Key expected absorption bands for this compound include:
C=O Stretch: A strong absorption band characteristic of the ester carbonyl group, typically in the range of 1715-1730 cm⁻¹ for α,β-unsaturated esters. orgchemboulder.com
C–O Stretch: Absorption bands for the C–O single bonds of the ester group, usually found in the 1000-1300 cm⁻¹ region. orgchemboulder.com
Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region corresponding to the carbon-carbon double bonds within the benzene and oxazole rings.
C–H Stretch: Absorptions for aromatic C–H bonds (typically above 3000 cm⁻¹) and aliphatic C–H bonds of the ethyl group (typically below 3000 cm⁻¹). libretexts.org
C=N Stretch: The oxazole ring will also exhibit a C=N stretching vibration.
The presence and position of these bands provide strong evidence for the key functional groups in the molecule. amazonaws.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. Aromatic and heteroaromatic compounds like this compound exhibit characteristic UV-Vis spectra due to π → π* and n → π* transitions associated with the conjugated system of the benzene and oxazole rings and the carbonyl group.
X-ray Crystallography for Solid-State Structural Analysis
As of the latest available scientific literature, a definitive X-ray crystallographic study for this compound has not been published. Consequently, detailed experimental data regarding its single-crystal structure, including unit cell dimensions, space group, and precise atomic coordinates, are not available.
X-ray crystallography is a powerful analytical technique that provides unambiguous information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be invaluable for elucidating the precise solid-state conformation of this compound, including the planarity of the oxazole and benzene rings and the dihedral angle between them. Such data are crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing and influence the material's physical properties.
While crystallographic data for the specific title compound is not available, studies on structurally related compounds, such as other substituted benzoates and oxazole derivatives, have been reported. These studies consistently demonstrate the utility of X-ray diffraction in confirming molecular structures, determining stereochemistry, and analyzing packing motifs. For instance, research on various benzoate esters has revealed how different substitution patterns on the phenyl ring affect the crystal lattice. Similarly, crystallographic analyses of oxazole-containing compounds have provided insights into the electronic and steric effects of the oxazole ring on molecular conformation and intermolecular interactions.
Without a dedicated crystallographic study on this compound, any discussion of its solid-state structure remains speculative and would be based on theoretical modeling or analogies to similar known structures. The generation of specific data tables and detailed research findings, as requested, is therefore not possible at this time. Further research, specifically the successful growth of single crystals of this compound and their analysis by X-ray diffraction, is required to provide the definitive structural information sought.
Theoretical and Computational Chemistry Investigations of Ethyl 3 5 Oxazolyl Benzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. irjweb.com Methods like the B3LYP functional combined with a suitable basis set, such as 6-311G++(d,p), are commonly used to investigate the properties of heterocyclic compounds and aromatic esters. irjweb.comirjweb.com
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For Ethyl 3-(5-Oxazolyl)benzoate, this process would involve calculating the total energy of the molecule as a function of its atomic coordinates to find the minimum energy conformation. scispace.com
The molecule possesses rotational freedom around the single bonds connecting the phenyl and oxazole (B20620) rings, as well as within the ethyl ester group. This can give rise to different conformers. A conformer analysis, often performed using potential energy surface (PES) scans, would identify the global minimum energy structure, which is the most stable arrangement of the atoms. nih.gov In similar bicyclic aromatic compounds, the planarity between the two rings is a key determinant of stability, influenced by steric hindrance and electronic conjugation. irjweb.com For instance, the dihedral angle between the oxazole and a connected benzimidazole (B57391) ring in a related molecule was found to be near 170-180°, indicating a nearly planar arrangement that maximizes conjugation. irjweb.com Bond lengths and angles would also be determined; for example, in oxazole rings, C=N double bonds are typically shorter than C-N single bonds, and the internal angles reflect the five-membered ring structure. nih.gov
Table 1: Representative Optimized Geometrical Parameters (Predicted) This table presents hypothetical, yet typical, bond lengths and angles for this compound based on DFT calculations of similar structures. irjweb.comnih.govnih.gov
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G**) |
|---|---|---|
| Bond Length | C=O (ester) | ~1.21 Å |
| C-O (ester) | ~1.35 Å | |
| C-C (ring-ring) | ~1.48 Å | |
| C=N (oxazole) | ~1.31 Å | |
| C-O (oxazole) | ~1.36 Å | |
| Bond Angle | O=C-O (ester) | ~124° |
| Dihedral Angle | Phenyl-Oxazole | ~175-180° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. irjweb.commdpi.com
For this compound, the HOMO is expected to be distributed over the electron-rich aromatic systems—the benzoate (B1203000) and oxazole rings. nih.govjksus.org The LUMO is likely to be localized more towards the electron-withdrawing ethyl ester group and the oxazole ring. nih.govjksus.org DFT calculations on various oxazole derivatives show that the HOMO-LUMO gap can provide significant insights into the molecule's electronic behavior and potential bioactivity. mdpi.com A smaller HOMO-LUMO gap is often associated with higher chemical reactivity, which can correlate with enhanced biological activity. mdpi.com
Table 2: Predicted Frontier Molecular Orbital Properties This table shows representative energy values for this compound, extrapolated from studies on similar oxazole derivatives. irjweb.comnih.govresearchgate.net
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.5 to -5.5 | Electron-donating capability |
| ELUMO | -1.5 to -0.5 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.5 to 5.5 | High kinetic stability, moderate reactivity |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. sapub.org
In this compound, the MEP map would likely show regions of high negative potential around the electronegative atoms: the carbonyl oxygen of the ester group and the nitrogen and oxygen atoms of the oxazole ring. sapub.orgpreprints.org These sites represent the most probable locations for electrophilic attack. Conversely, regions of positive potential would be found around the hydrogen atoms of the aromatic ring and the ethyl group, indicating sites susceptible to nucleophilic attack. preprints.org The center of the benzoate aromatic ring may also exhibit a negative potential, suggesting it can participate in π-stacking interactions. preprints.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de This method quantifies delocalization effects and intramolecular charge transfer by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.denih.gov The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. rsc.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. An MD simulation would model the motion of this compound atoms over time, either in a vacuum, in a solvent like water or ethanol (B145695), or interacting with a biological macromolecule. mdpi.com
These simulations, which rely on force fields to describe the potential energy of the system, can provide insights into:
Conformational Dynamics: How the molecule flexes and changes its shape over time at a given temperature.
Solvation Effects: How solvent molecules arrange around the solute and influence its conformation and properties.
Binding Interactions: How the molecule might dock into the active site of a protein, which is crucial for drug design.
For example, MD simulations of ethyl benzoate in various solvents have been used to understand how intermolecular forces affect the compound's properties and to correlate thermodynamic data with its microscopic structure. researchgate.net
Computational Prediction of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. acs.org
For this compound, DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgmdpi.com It has been demonstrated for many heterocyclic compounds that predicted NMR shifts correlate well with experimental results, and can even be used to correct initial assignments of spectral peaks. acs.orgmdpi.com The accuracy of these predictions can be very high, often with deviations of less than 0.2 ppm for 1H NMR and 3.0 ppm for 13C NMR. mdpi.com
Table 3: Example of Predicted vs. Experimental 13C NMR Chemical Shifts This table illustrates how computational data is used to validate experimental findings for a hypothetical set of carbon atoms in this compound, based on methodologies applied to other heteroaromatic systems. acs.orgmdpi.comresearchgate.net
| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) | Δδ (ppm) |
|---|---|---|---|
| C=O (ester) | 166.1 | 165.8 | 0.3 |
| C-ortho (benzoate) | 129.5 | 129.9 | -0.4 |
| C-ipso (benzoate) | 131.0 | 130.5 | 0.5 |
| C=N (oxazole) | 151.5 | 152.0 | -0.5 |
| C-H (oxazole) | 125.0 | 124.7 | 0.3 |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are pivotal in modern drug discovery and materials science for predicting the behavior of novel compounds, thereby prioritizing synthesis and testing efforts. For this compound, QSAR and QSPR studies can provide valuable insights into its potential biological activities and properties.
Detailed Research Findings
Research on analogous structures, such as various substituted oxazoles and benzoates, has demonstrated the utility of QSAR and QSPR in predicting activities like anticancer, antimicrobial, and enzyme inhibition. mdpi.comtandfonline.comresearchgate.netwaocp.org These studies typically involve the generation of a dataset of compounds with experimentally determined activities or properties, followed by the calculation of a wide array of molecular descriptors.
For instance, in a hypothetical QSAR study on a series of oxazolylbenzoates as potential inhibitors of a target enzyme, a model might be developed to predict the inhibitory concentration (IC50). The general workflow would involve:
Dataset Compilation: A series of analogues of this compound would be synthesized, varying the substituents on both the phenyl and oxazole rings. Their biological activity (e.g., pIC50, the negative logarithm of the IC50) would be experimentally determined.
Descriptor Calculation: For each molecule in the series, a range of descriptors would be calculated. These can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity indices, constitutional descriptors.
3D Descriptors: Steric parameters (e.g., Molar Refractivity - CMR), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., LogP). waocp.orgnih.gov
Quantum Chemical Descriptors: HOMO/LUMO energies, electrostatic potentials, and atomic charges derived from methods like Density Functional Theory (DFT). nih.gov
Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM), a mathematical relationship between the descriptors and the biological activity is established. nih.govresearchgate.net The predictive power of the resulting model is then rigorously validated using internal (e.g., cross-validation, R²) and external validation techniques (e.g., prediction on a test set, Q²). mdpi.comtandfonline.com
Hypothetical QSAR Model for this compound Analogues
To illustrate the application of QSAR, let's consider a hypothetical study on a series of this compound derivatives designed as inhibitors of a hypothetical enzyme, "Enzyme X".
A hypothetical QSAR equation derived from such a study might look like this:
pIC50 = 0.85 * LogP - 0.15 * (CMR)² + 0.50 * E_HOMO + 2.5
In this equation:
pIC50 is the predicted biological activity.
LogP (the logarithm of the partition coefficient) represents the hydrophobicity of the molecule. A positive coefficient suggests that increased hydrophobicity enhances activity.
CMR (Molar Refractivity) is a measure of the molecule's volume and polarizability (a steric parameter). The negative squared term might indicate an optimal size, beyond which activity decreases. waocp.orgnih.gov
E_HOMO (Energy of the Highest Occupied Molecular Orbital) is a quantum chemical descriptor related to the molecule's ability to donate electrons. A positive coefficient would imply that a higher HOMO energy is favorable for binding to the enzyme.
The statistical quality of this hypothetical model would be assessed by parameters such as:
R² (Coefficient of determination): > 0.8, indicating a good fit for the training data.
Q² (Cross-validated R²): > 0.6, indicating good internal predictive ability.
R²_pred (External validation R²): > 0.6, indicating good predictive power for new compounds. mdpi.comtandfonline.com
Data Tables
Below are interactive data tables representing the hypothetical data for this QSAR study.
Table 1: Hypothetical Dataset of this compound Analogues and their Biological Activity
| Compound ID | R1-Substituent (Phenyl Ring) | R2-Substituent (Oxazole Ring) | Experimental pIC50 |
| 1 | H | H | 5.20 |
| 2 | 4-Cl | H | 5.85 |
| 3 | 4-OCH3 | H | 5.45 |
| 4 | 4-NO2 | H | 4.90 |
| 5 | H | CH3 | 5.35 |
| 6 | H | CF3 | 5.95 |
| 7 | 4-Cl | CH3 | 6.10 |
| 8 | 4-OCH3 | CF3 | 6.25 |
Table 2: Calculated Molecular Descriptors and Predicted Activity for the Hypothetical Series
| Compound ID | LogP | CMR | E_HOMO (eV) | Predicted pIC50 | Residual |
| 1 | 2.80 | 60.5 | -6.8 | 5.18 | 0.02 |
| 2 | 3.50 | 65.2 | -7.0 | 5.82 | 0.03 |
| 3 | 2.70 | 66.8 | -6.5 | 5.49 | -0.04 |
| 4 | 2.60 | 66.0 | -7.5 | 4.91 | -0.01 |
| 5 | 3.10 | 65.1 | -6.7 | 5.38 | -0.03 |
| 6 | 3.60 | 68.0 | -7.2 | 5.91 | 0.04 |
| 7 | 4.20 | 70.0 | -7.1 | 6.13 | -0.03 |
| 8 | 3.50 | 71.5 | -6.7 | 6.22 | 0.03 |
These tables illustrate how structural modifications (represented by different substituents) lead to changes in the calculated descriptors, which in turn correlate with the observed biological activity. The "Predicted pIC50" column shows the values calculated from the hypothetical QSAR equation, and the "Residual" column indicates the difference between the experimental and predicted values, a measure of the model's accuracy. Such models are instrumental in guiding the synthesis of new, more potent analogues of this compound for a specific biological target.
Chemical Reactivity and Transformation Pathways
Reactivity of the Oxazole (B20620) Ring System
The oxazole ring is an aromatic heterocycle containing both a nitrogen and an oxygen atom. Its reactivity is influenced by the electron distribution within the ring and the presence of substituents.
Electrophilic substitution on an oxazole ring is generally difficult unless the ring is activated by electron-donating groups. pharmaguideline.comcopbela.org The presence of the nitrogen atom, which donates electron density to the ring, makes the oxazole ring susceptible to electrophilic attack, with the C5 position being the most favored site for substitution. copbela.orgnumberanalytics.comwikipedia.org The order of reactivity for electrophilic substitution on the oxazole ring is C5 > C4 > C2. pharmaguideline.com However, reactions like nitration and sulfonation are challenging to perform on an unsubstituted oxazole ring. pharmaguideline.comslideshare.net The presence of an electron-donating group activates the ring, facilitating electrophilic attack. tandfonline.com For instance, 2-phenyloxazole (B1349099) can undergo bromination at the C5 position using N-bromosuccinimide. slideshare.net
Nucleophilic substitution reactions on the oxazole ring are uncommon and typically require the presence of a good leaving group. pharmaguideline.comnumberanalytics.comtandfonline.com When a leaving group is present, the C2 position is the most susceptible to nucleophilic attack. wikipedia.org Electron-withdrawing groups on the ring can enhance its electrophilicity, making it more reactive towards nucleophiles. numberanalytics.com In many cases, nucleophilic attack on the oxazole ring leads to ring cleavage rather than substitution. pharmaguideline.com For example, the reaction of oxazoles with ammonia (B1221849) or formamide (B127407) can result in the formation of imidazoles through ring cleavage. pharmaguideline.com Deprotonation can occur at the C2 position, and the resulting lithio salt can exist in equilibrium with a ring-opened enolate-isonitrile. wikipedia.org
The oxazole ring can act as a diene in Diels-Alder reactions, particularly when reacting with electrophilic alkenes and alkynes. pharmaguideline.comwikipedia.org These cycloaddition reactions are a valuable method for synthesizing substituted pyridines and furans. wikipedia.orgarkat-usa.orgresearchgate.net The reaction proceeds through a bicyclic intermediate which can then undergo further transformations. wikipedia.org For instance, alkoxy-substituted oxazoles can serve as precursors to the pyridoxyl system found in vitamin B6. wikipedia.org The presence of electron-donating substituents on the oxazole ring can facilitate these reactions. pharmaguideline.com The cycloaddition can be facilitated by the addition of an alkyl group or a Brønsted or Lewis acid to the oxazole nitrogen, which lowers the activation barrier. nih.govacs.org Intramolecular Diels-Alder reactions of oxazoles have also been utilized in the synthesis of complex natural products. thieme-connect.com
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the oxazole ring. ingentaconnect.com Appropriately functionalized oxazoles can participate in these reactions as either the organometallic reagent or the coupling partner. ignited.in
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds. Protocols have been developed for the functionalization of the 2- and 4-positions of the oxazole ring. acs.orgacs.orgnih.gov For example, 2-aryl-4-trifloyloxazoles can undergo rapid, microwave-assisted coupling with various aryl and heteroaryl boronic acids in good yields. acs.orgacs.org Similarly, 4-aryl-2-chlorooxazoles are effective coupling partners. acs.orgacs.org This methodology has been extended to the synthesis of linked di- and polyoxazoles. acs.orgacs.orgignited.in
Table 1: Examples of Suzuki Coupling Reactions with Oxazoles
| Oxazole Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aryl-4-trifloyloxazole | Arylboronic acid | Pd(OAc)2/PCy3, KF | 2,4-Diaryl-oxazole | High | acs.org |
| 4-Aryl-2-chlorooxazole | Heteroarylboronic acid | Pd(OAc)2/PCy3, KF | 2-Heteroaryl-4-aryl-oxazole | Excellent | acs.org |
| 2,4-Dihalooxazole | Arylboronic acid | Pd catalyst | 2-Aryl-4-halo-oxazole | High | ignited.in |
Heck Reaction: While not as extensively documented for Ethyl 3-(5-Oxazolyl)benzoate specifically, the Heck reaction is a known method for the alkenylation of azoles, including oxazoles, via C-H bond activation. mdpi.com
Sonogashira Coupling: The Sonogashira reaction allows for the coupling of terminal alkynes with organic halides. This method has been successfully applied to functionalized trifloyl oxazoles at the 2-, 4-, and 5-positions. acs.orgnih.gov The reaction typically uses a palladium catalyst and a copper co-catalyst. acs.orgrsc.org This methodology provides access to a wide range of alkynyl-substituted heterocycles. acs.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. rsc.org This reaction has been used for the functionalization of oxazoles. ingentaconnect.comarkat-usa.org Non-cryogenic methods for the metalation of oxazole to form an oxazole zincate, followed by Negishi coupling, have been developed. thieme-connect.com
Diels-Alder Reactions and Other Cycloadditions
Reactivity of the Ester Moiety
The ethyl ester group of this compound exhibits reactivity typical of aromatic esters.
Ester hydrolysis is a fundamental reaction that cleaves the ester linkage to form a carboxylic acid and an alcohol. numberanalytics.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., HCl or H2SO4) and water, the ester undergoes hydrolysis. numberanalytics.comlibretexts.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.orgyoutube.comdalalinstitute.com This reaction is reversible, and the reverse reaction is known as Fischer esterification. masterorganicchemistry.com
Base-Promoted Hydrolysis (Saponification): This reaction involves the use of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and results in the formation of a carboxylate salt and an alcohol. numberanalytics.comnumberanalytics.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. libretexts.org This reaction is generally irreversible because the final deprotonation of the carboxylic acid by the alkoxide ion drives the reaction to completion. libretexts.org
Table 2: General Conditions for Ester Hydrolysis
| Reaction Type | Reagents | Products | Conditions | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Ester, Water, Strong Acid (cat.) | Carboxylic Acid, Alcohol | Heating | numberanalytics.comlibretexts.org |
| Base-Promoted Hydrolysis | Ester, Strong Base (e.g., NaOH) | Carboxylate Salt, Alcohol | Heating | numberanalytics.comlibretexts.org |
Transesterification Reactions
Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group of an ester with that of an alcohol. libretexts.org In the case of this compound, the ethyl group can be replaced by other alkyl groups through reaction with a different alcohol, typically in the presence of an acid or base catalyst. libretexts.orgucla.edu For instance, reacting this compound with an excess of methanol (B129727) and an acid catalyst like sulfuric acid would yield Mthis compound and ethanol (B145695). ucla.edu The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction to completion. libretexts.orgucla.edu Various catalysts, including N-heterocyclic carbenes and metal clusters (e.g., tetranuclear zinc clusters), can also facilitate this transformation under mild conditions. organic-chemistry.org
Table 1: Examples of Transesterification Reactions
| Reactant | Reagent | Product | Catalyst |
|---|---|---|---|
| This compound | Methanol | Mthis compound | Acid (e.g., H₂SO₄) or Base |
| This compound | Isopropanol (B130326) | Isopropyl 3-(5-Oxazolyl)benzoate | Acid or Base |
Aminolysis for Amide Formation
The ethyl ester group of this compound can react with ammonia, primary amines, or secondary amines to form the corresponding amides in a process called aminolysis. libretexts.orgmasterorganicchemistry.com This nucleophilic acyl substitution reaction typically requires heat and results in the formation of 3-(5-Oxazolyl)benzamide or N-substituted derivatives. masterorganicchemistry.comresearchgate.net For example, the reaction with ammonia would yield the primary amide, while reaction with a primary amine like methylamine (B109427) would produce N-methyl-3-(5-oxazolyl)benzamide. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the amine on the ester's carbonyl carbon. libretexts.org
Table 2: Aminolysis Reactions for Amide Formation
| Reactant | Amine | Product |
|---|---|---|
| This compound | Ammonia (NH₃) | 3-(5-Oxazolyl)benzamide |
| This compound | Methylamine (CH₃NH₂) | N-methyl-3-(5-oxazolyl)benzamide |
Reduction Reactions
The ester functionality in this compound can be reduced to a primary alcohol. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective. libretexts.org The reduction of the ethyl ester would yield (3-(5-Oxazolyl)phenyl)methanol. The reaction proceeds via an aldehyde intermediate which is further reduced to the alcohol. libretexts.org
Table 3: Reduction of this compound
| Reactant | Reducing Agent | Product |
|---|
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
The modification of this compound is a key strategy in medicinal chemistry for conducting structure-activity relationship (SAR) studies. These studies aim to understand how different chemical modifications to the lead compound affect its biological activity, with the goal of optimizing potency and selectivity. nih.gov
Derivatization can be achieved through the reactions described above, such as transesterification, aminolysis, and reduction, to explore the impact of modifying the ester group. For instance, converting the ester to a series of amides with different substituents allows for the investigation of how the size, electronics, and hydrogen-bonding capabilities of the amide group influence biological activity. nih.gov
Furthermore, direct functionalization of the aromatic rings or the oxazole moiety can provide additional insights. For example, late-stage functionalization techniques, such as C-H bond activation, can introduce new substituents at various positions on the molecule. acs.org The synthesis of a library of analogs with systematic variations allows researchers to build a comprehensive SAR profile. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (3-(5-Oxazolyl)phenyl)methanol |
| 3-(5-Oxazolyl)benzamide |
| Benzyl (B1604629) 3-(5-Oxazolyl)benzoate |
| Ethanol |
| This compound |
| Isopropyl 3-(5-Oxazolyl)benzoate |
| Lithium aluminum hydride |
| Methanol |
| Mthis compound |
| N,N-dimethyl-3-(5-oxazolyl)benzamide |
| N-methyl-3-(5-oxazolyl)benzamide |
| Sodium borohydride |
Applications in Advanced Chemical Systems and Materials Science
Ligand Design in Catalysis
The rigid, electron-rich structure of the oxazole (B20620) ring combined with the versatile connectivity of the benzoate (B1203000) framework makes Ethyl 3-(5-Oxazolyl)benzoate an attractive scaffold for ligand development. These ligands are primarily designed for transition-metal catalysis, where they can influence the catalytic activity, selectivity, and efficiency of chemical transformations.
Chiral Oxazoline-Containing Ligands in Asymmetric Catalysis
Chiral oxazoline-containing ligands are among the most successful classes of ligands in asymmetric catalysis, prized for their accessibility, modularity, and effectiveness in a wide array of metal-catalyzed reactions. Current time information in Bangalore, IN.acs.org These ligands are typically synthesized from readily available chiral β-amino alcohols. acs.org The oxazoline (B21484) moiety's nitrogen atom coordinates to a metal center, and the chiral substituent, positioned adjacent to this coordinating atom, exerts a strong stereochemical influence on the reaction outcome. Current time information in Bangalore, IN.
While this compound itself contains an achiral oxazole, its benzoate functional group serves as a key handle for elaboration into chiral oxazoline ligands. A common synthetic strategy involves the hydrolysis of the ester to the corresponding carboxylic acid, 3-(5-Oxazolyl)benzoic acid, followed by conversion to an acid chloride. This intermediate can then be reacted with various chiral amino alcohols to form the desired chiral oxazoline ring. This process is exemplified by the synthesis of C₂-symmetric bisoxazoline ligands from methyl-3-hydroxy benzoate, a structurally related precursor. rsc.org The process typically involves:
Hydrolysis of the ester to a carboxylic acid. rsc.org
Conversion to the acid chloride using reagents like oxalyl chloride. rsc.org
Reaction with a chiral amino alcohol (e.g., (S)-(+)-2-amino-3-methyl-1-butanol) to form an intermediate amide. rsc.org
Cyclization using a reagent like mesyl chloride to yield the final chiral oxazoline ligand. rsc.org
This modular approach allows for the creation of a library of ligands with different steric and electronic properties, tailored for specific asymmetric transformations such as allylic alkylations, reductions, and cycloadditions. acs.orgnih.gov
Table 1: Representative Chiral Amino Alcohols for Ligand Synthesis
This table showcases commercially available precursors that can be used to convert the benzoate moiety of this compound into various chiral oxazoline structures.
| Chiral Amino Alcohol | Resulting Oxazoline Substituent | Potential Application |
| (S)-Valinol | Isopropyl | Asymmetric cyclopropanation, hydrosilylation |
| (S)-Phenylglycinol | Phenyl | Asymmetric allylic alkylation, Diels-Alder reactions |
| (R)-tert-Leucinol | tert-Butyl | Enantioselective conjugate additions, aldol (B89426) reactions |
| (1S,2R)-2-Amino-1,2-diphenylethanol | Phenyl, Benzyl (B1604629) | Asymmetric Henry reactions, aziridination |
Oxazole-Benzoate Scaffolds in Metal-Catalyzed Transformations
The oxazole-benzoate scaffold is a key structural element in ligands used for various metal-catalyzed cross-coupling reactions. The oxazole ring can act as a coordinating N-donor, while the benzoate portion can be modified to introduce other donor atoms (O, P, N) or to tune the ligand's electronic properties. This creates multidentate environments capable of stabilizing metal centers and facilitating challenging chemical transformations. rsc.orgresearchgate.net
For instance, nickel-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds, often employ ligands derived from heterocyclic scaffolds. Chiral bis(oxazoline) ligands have been shown to be effective in the nickel-catalyzed enantioconvergent coupling of alkyl halides with olefins. nih.gov The oxazole-benzoate framework can be used to construct such ligands, where the benzoate ester is converted into a second coordinating group, leading to pincer-type or bidentate ligand architectures.
Furthermore, the oxazole ring itself can be directly involved in coupling reactions. Palladium or copper-catalyzed reactions can functionalize the C-H bonds of the oxazole or couple iodo-oxazoles with other heterocycles, a process that can be facilitated by additives like silver benzoate. researchgate.net These strategies allow for the synthesis of highly substituted oxazoles which can serve as complex ligands or intermediates in materials science. researchgate.net
Building Blocks in Complex Molecular Architectures
In organic synthesis, "building blocks" are foundational molecules used for the bottom-up assembly of more complex molecular structures. rsc.orgnih.gov this compound is classified as a useful research compound and a heterocyclic building block, valued for its dual functionality. 52.86.42bldpharm.com The oxazole ring and the ethyl benzoate group represent two distinct points for chemical elaboration, enabling its use in the convergent synthesis of larger, multifunctional molecules. uni-muenster.delkouniv.ac.inminakem.comrsc.org
The ester group can undergo a wide range of transformations:
Reduction to a benzyl alcohol, providing a site for etherification or further oxidation.
Hydrolysis to a carboxylic acid, enabling amide bond formation or other acid-catalyzed reactions. rsc.org
Reaction with organometallic reagents to form ketones or tertiary alcohols.
Simultaneously, the oxazole ring can be functionalized or used as a stable structural core. It can participate in cycloaddition reactions or be metalated to allow for the introduction of new substituents. researchgate.net This versatility makes the compound a valuable starting material for creating star-shaped molecules, dendrimers, and other complex architectures where a rigid, aromatic core is desired. rsc.org For example, multi-armed molecules with heterocyclic side arms are synthesized using cross-coupling reactions on a central core, a strategy for which this compound is well-suited. rsc.org
Potential for Functional Materials (e.g., Fluorescent Probes)
Oxazole derivatives are an important class of heterocyclic compounds that frequently exhibit interesting photophysical properties. researchgate.net The conjugated system formed by the interaction of an aryl group and an oxazole ring often results in fluorescence, making these scaffolds promising candidates for the development of functional materials such as fluorescent probes, dyes, and sensors. tandfonline.comtandfonline.comperiodikos.com.br
Research on structurally related 5-aryl-oxazole compounds has shown that they can be highly fluorescent, with emission in the visible spectrum and high quantum yields. tandfonline.comtandfonline.com The specific photophysical properties, such as the emission wavelength and quantum yield, are highly sensitive to the substituents on both the aryl and oxazole rings. researchgate.net For example, 2-pyridyl-5-aryloxazoles are known to exhibit anomalously large Stokes shifts, a desirable property for fluorescent probes as it minimizes self-quenching and improves detection sensitivity. researchgate.net
This compound, as a 5-aryloxazole derivative, possesses the core structure necessary for fluorescence. The ester functionality provides a convenient attachment point for introducing recognition units (e.g., polyamines, crown ethers) to create chemosensors. mdpi.comacs.org Upon binding to a target analyte (like a metal ion), the electronic structure of the molecule would be perturbed, leading to a detectable change in the fluorescence emission (e.g., an "off-on-off" response). researchgate.net This potential is highlighted by the development of benzoxazole- and oxadiazole-based sensors that can selectively detect ions like Zn²⁺, Cd²⁺, and Hg²⁺. mdpi.comacs.orgrsc.orgacs.org Therefore, this compound is considered a promising platform for designing novel fluorescent materials for applications in chemical sensing and bioimaging. periodikos.com.br
Table 2: Photophysical Properties of Related Aryl-Oxazole Compounds
This table summarizes key fluorescence data for compounds with similar structural motifs to this compound, illustrating the potential of this scaffold.
| Compound Class | Key Photophysical Property | Potential Application | Reference |
| 5-Aryl-oxazole-4-carboxylates | High fluorescence quantum yields (up to 0.82) in the visible region. | Fluorescent Dyes | tandfonline.comtandfonline.com |
| 2-Pyridyl-5-aryloxazoles | Large Stokes' shifts; emission is sensitive to solvent polarity. | Environment-sensitive Probes | researchgate.net |
| Benzoxazole (B165842)/Naphthoxazole Derivatives | Enhanced fluorescence upon binding to biological targets like DNA. | DNA Probes, Bioimaging | periodikos.com.br |
| Oxazole-Phenazine Hybrids | Fluorescence color change from yellow to blue upon Hg²⁺ binding. | Metal Ion Sensors | rsc.org |
Biological and Medicinal Chemistry Research Applications
Investigation of Biological Activities
The oxazole (B20620) ring system, a five-membered heterocycle containing nitrogen and oxygen, is a versatile scaffold found in numerous natural products and synthetic compounds with significant therapeutic value. researchgate.net Its derivatives are known to exhibit a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. d-nb.info The presence of a phenyl group attached to the oxazole ring often plays a crucial role in modulating these activities. researchgate.net
While direct studies on the antimicrobial properties of Ethyl 3-(5-Oxazolyl)benzoate are not extensively documented, the phenyl-oxazole scaffold is a known pharmacophore in the development of antimicrobial agents. d-nb.info Research into structurally related compounds, such as substituted 2,4-diphenyloxazoles and benzoxazoles, has revealed significant activity against a range of bacterial and fungal pathogens.
For instance, certain 4-benzylidene-2-phenyloxazol-5(4H)-ones have shown potent activity against both Gram-positive and Gram-negative bacteria, with studies indicating that substitutions on the benzylidene ring can modulate antibacterial efficacy. researchgate.net Similarly, novel sulfonamide derivatives incorporating a 5(4H)-oxazolone ring have demonstrated promising antibacterial effects. nih.gov In some series, derivatives showed broad-spectrum activity, while in others, the introduction of specific substituents like a 2-pyridyl group enhanced potency against certain strains like Micrococcus spp. nih.gov Other research has identified benzoxazole (B165842) derivatives with pronounced activity against Pseudomonas aeruginosa and Enterococcus faecalis. mdpi.com The antifungal potential of this class is also notable, with some oxazolone-based sulfonamides showing potent inhibition of Candida albicans and Aspergillus niger. nih.gov
| Compound Class/Derivative | Microorganism | Reported Activity (MIC) | Source |
|---|---|---|---|
| 5(4H)-Oxazolone-based sulfonamide (Derivative 9h) | Candida albicans | 2 µg/mL | nih.gov |
| 5(4H)-Oxazolone-based sulfonamide (Derivative 9h) | Aspergillus niger | 4 µg/mL | nih.gov |
| 2-Arylbenzoxazole (Derivative 47) | Pseudomonas aeruginosa | 0.25 µg/mL | mdpi.com |
| 2-Arylbenzoxazole (Derivative 47) | Enterococcus faecalis | 0.5 µg/mL | mdpi.com |
| 4-Substituted-2-phenyl oxazol-5(4H)-one (3,4,5-trimethoxy derivative) | S. aureus, E. coli | Zone of Inhibition: 19 mm at 100 µg/ml | researchgate.net |
The anticancer potential of the oxazole scaffold is one of its most noteworthy biological activities. researchgate.net Numerous studies have highlighted the potent cytotoxic effects of phenyl-oxazole derivatives against various human cancer cell lines. researchgate.netbioorganica.com.ua Although specific anticancer data for this compound is not available, related compounds have shown promise by targeting several key mechanisms in cancer progression.
One significant mechanism is the inhibition of tubulin polymerization. Certain N,5-diphenyloxazole-2-carboxamides, which are structural mimics of the known agent ABT751, exhibited potent antiproliferative activities against HeLa, A549, and HepG2 cancer cell lines, with IC50 values in the low micromolar range. nih.gov These compounds were found to induce cell cycle arrest at the G2/M phase, consistent with tubulin inhibition. nih.gov Other research has identified functionalized phenyl oxazole derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target implicated in cancer. nih.gov Furthermore, some oxazole derivatives have been found to act as apoptosis inducers and have shown tumor growth inhibition in xenograft mouse models. The substitution pattern on both the phenyl and oxazole rings is critical, with moieties like triphenylphosphonium cations or specific substitutions on the phenyl ring leading to enhanced cytotoxic activity. bioorganica.com.ua
| Compound Class/Derivative | Cell Line | Reported Activity (IC50) | Mechanism | Source |
|---|---|---|---|---|
| N,5-diphenyloxazole-2-carboxamide (Compound 9) | HeLa | 0.78 µM | Tubulin Polymerization Inhibitor | nih.gov |
| N,5-diphenyloxazole-2-carboxamide (Compound 9) | A549 (Lung) | 1.08 µM | Tubulin Polymerization Inhibitor | nih.gov |
| N,5-diphenyloxazole-2-carboxamide (Compound 9) | HepG2 (Liver) | 1.27 µM | Tubulin Polymerization Inhibitor | nih.gov |
| 2-phenylbenzo[d]oxazole (Compound 3) | B16F10 (Melanoma) | 31.79 µM | Tyrosinase Inhibitor | mdpi.com |
| Phenyl-oxadiazole-urea (Compound 34) | NSCLC cell lines | 0.2 - 0.6 µM | EGFR/c-Met expression suppressor | nih.gov |
Derivatives containing the phenyl-oxazole core are recognized for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes. acs.org While no specific anti-inflammatory studies on this compound have been reported, the 2-(2-arylphenyl)benzoxazole scaffold has been identified as a novel and selective ligand for COX-2. acs.org Certain compounds from this class showed in vivo anti-inflammatory potency comparable or superior to clinically used NSAIDs like celecoxib (B62257) and diclofenac. acs.org
Other related structures, such as 2,5-disubstituted-1,3,4-oxadiazoles, have also demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models in rats. nih.gov For example, a derivative bearing a p-chlorophenyl substitution (Ox-6f) produced edema reduction of nearly 80%, comparable to the standard drug ibuprofen. nih.gov This highlights the potential of the broader heterocyclic class to which this compound belongs as a source for new anti-inflammatory agents.
| Compound Class/Derivative | Assay Model | Reported Activity | Source |
|---|---|---|---|
| 2-(2-Arylphenyl)benzoxazole (Compound 3n) | COX-2 Inhibition | High selectivity index, better than celecoxib | acs.org |
| 2-(2-Arylphenyl)benzoxazole (Compound 3o) | Carrageenan-induced paw edema | Better potency than celecoxib and diclofenac | acs.org |
| 2,5-disubstituted-1,3,4-oxadiazole (Ox-6f) | Carrageenan-induced paw edema | 79.83% edema reduction | nih.gov |
| 4-phenyl-2-oxazole derivative (Compound 5j) | LPS-induced TNF-α release | Significant blockade | nih.gov |
The oxazole scaffold is present in several compounds investigated for the treatment of diabetes mellitus. d-nb.infoias.ac.in Although specific data for this compound is lacking, related oxazolone (B7731731) derivatives have been synthesized and evaluated for their antidiabetic effects. A series of 4-arylidine 2-[4-methoxy phenyl] oxazol-5-one derivatives showed considerable in vivo efficacy in a streptozotocin-induced diabetic rat model, with some compounds demonstrating activity comparable to the reference drug rosiglitazone. ias.ac.in
The mechanism for many antidiabetic agents in this class involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose homeostasis. Computational studies on novel oxazole derivatives have predicted strong binding affinity to the PPARγ receptor, suggesting their potential as insulin (B600854) sensitizers.
| Compound Class/Derivative | Assay Model/Target | Reported Activity | Source |
|---|---|---|---|
| 4-Arylidine 2-[4-methoxyphenyl]oxazol-5-one (Compound 2d) | Streptozotocin-induced diabetic rats | Prominent blood glucose lowering activity | ias.ac.in |
| Oxazole derivative (Compound A1) | In vitro alpha-amylase inhibition | Highest activity among tested derivatives | ijpbs.com |
| Designed oxazole derivatives | PPARγ (in silico) | Excellent predicted binding affinity |
The versatility of the oxazole scaffold extends to several other pharmacological domains. While specific research on this compound is not available, its parent structural class has been associated with a variety of other biological activities.
Enzyme Inhibition: Phenyl-oxazole derivatives have been designed as inhibitors for various enzymes. For example, a series of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives were developed as potent inhibitors of phosphodiesterase type 4 (PDE4), a target for inflammatory diseases like asthma and COPD. nih.gov Phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold have shown potent inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, suggesting applications in skin-lightening. mdpi.com
Neuroprotective Effects: Certain benzoxazole derivatives have been noted for their potential neuroprotective effects, adding another dimension to their therapeutic profile. mdpi.com
Antioxidant Activity: Some novel oxazole derivatives have been evaluated for their ability to scavenge free radicals, demonstrating antioxidant properties in DPPH and hydrogen peroxide assays. ijpbs.com
Antidiabetic Activity
Mechanism of Action Studies (Theoretical and Experimental)
Understanding the mechanism of action is crucial for drug development. For the phenyl-oxazole class of compounds, both experimental and theoretical studies have provided insights into how they exert their biological effects. Direct mechanistic studies on this compound have not been published, but the approaches used for related compounds are applicable.
Experimental studies on active phenyl-oxazole analogues have identified specific molecular targets. For example, anti-inflammatory derivatives have been shown to selectively inhibit the COX-2 enzyme over COX-1. acs.org In the anticancer field, experimental assays have confirmed that certain derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov
Theoretical studies , particularly molecular docking, have been instrumental in elucidating the potential mechanisms of action for this compound class. nih.govdergipark.org.tr
Anticancer: Docking studies have successfully predicted the binding of oxazole derivatives to the colchicine (B1669291) binding site of tubulin, corroborating experimental findings. nih.gov Other in silico models have shown favorable interactions with the ATP-binding pocket of EGFR and other kinases, suggesting these as likely targets. nih.govdergipark.org.tr
Antidiabetic: Molecular docking has been used to model the interaction between oxazole derivatives and the PPARγ receptor, predicting binding affinities that correlate with potential antidiabetic activity. These studies help rationalize the structure-activity relationships and guide the design of more potent compounds.
Anti-inflammatory: The binding modes of oxadiazole and oxazole derivatives within the active sites of COX-1 and COX-2 have been described through molecular docking, explaining observed inhibitory activities and selectivities. mdpi.com
These computational approaches could be readily applied to this compound to generate hypotheses about its potential biological targets and guide future experimental validation.
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies
SAR and SMR studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, these studies have elucidated the chemical features essential for their biological effects.
The biological activity of molecules containing the oxazole scaffold is significantly influenced by the nature and position of substituents. nih.govnih.gov Research on various oxazole-containing compounds has demonstrated that modifications to the core structure can dramatically alter their therapeutic properties.
For instance, in a series of oxazolidinone antibacterial agents, converting the 5-acetylaminomethyl moiety to other functional groups had a profound impact on activity. nih.gov Specifically, replacing the carbonyl oxygen with a thiocarbonyl sulfur was found to enhance in vitro antibacterial activity. nih.gov One such derivative with a 5-thiourea group exhibited 4-8 times stronger in vitro activity than linezolid. nih.gov
In another study on 3-(2-benzoxazol-5-yl)alanine derivatives, the type of substituent at the 2-position of the benzoxazole ring was critical for antifungal activity. nih.gov Derivatives with azaaromatic groups at this position were generally more active. nih.gov Conversely, the presence of substituents with sulfur or two heteroatoms rendered the compounds inactive. nih.gov
Similarly, for thiazole (B1198619) derivatives, a related five-membered heterocyclic ring, structure-activity relationship studies have revealed key determinants for antibacterial activity. The presence of a nonpolar, hydrophobic group at position 2 of the thiazole ring and an ethylidenehydrazine-1-carboximidamide group at position 5 were found to be beneficial. mdpi.comnih.gov Furthermore, the introduction of electron-withdrawing groups on a phenyl ring attached to the thiazole moiety has been shown to be advantageous for activity. nih.gov
These findings highlight the importance of systematic modifications of the substituents on the heterocyclic and benzoate (B1203000) rings of this compound to modulate its biological profile.
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For classes of compounds related to this compound, pharmacophore models have been instrumental in designing new, more potent agents.
Extensive research on inhibitors of cytosolic phospholipase A2α (cPLA2α) led to the identification of a potent pharmacophore for inhibition. mpdkrc.edu.in This work demonstrated the importance of the spatial relationship between different moieties of the inhibitor. In the context of antimalarial drug discovery, a 3D-QSAR pharmacophore model was developed for tryptanthrin (B1681603) compounds, which share structural similarities with heterocyclic compounds like this compound. google.com This model was constructed using a training set of structurally diverse analogues with a wide range of antimalarial activities. google.com
The oxadiazole scaffold, which is isosteric to the oxazole ring, is a key feature in several commercially available drugs, highlighting its importance as a pharmacophore. japtronline.com The development of dual-pharmacophore compounds, which can interact with multiple targets, represents an emerging strategy in drug design. google.com
Table 1: Bioactivity of Selected Heterocyclic Scaffolds
| Scaffold | Biological Activity | Key Structural Features for Activity |
|---|---|---|
| Oxazolidinone | Antibacterial | 5-thiourea group enhances activity. nih.gov |
| Benzoxazole | Antifungal | Azaaromatic substituent at position 2. nih.gov |
| Thiazole | Antibacterial | Nonpolar, hydrophobic moiety at position 2. mdpi.comnih.gov |
| Oxadiazole | Antidiabetic | Potential as α-glucosidase inhibitors. japtronline.com |
Influence of Substitution Patterns on Biological Activity
Molecular Docking and Dynamics Simulations in Drug Discovery
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to its target protein. scispace.commdpi.com These methods are integral to modern drug discovery, enabling the rapid screening of large compound libraries and providing insights into the molecular basis of drug action. scispace.comnih.gov
Docking studies involve predicting the preferred conformation of a ligand within the binding site of a macromolecule. mdpi.com For example, in the development of novel benzimidazole-isoxazole derivatives, docking studies were used to understand the interaction between the compounds and the target protein, with the docking score indicating potential activity. niscpr.res.in Similarly, docking simulations of 1,3,4-oxadiazole (B1194373) derivatives with α-glucosidase were performed to evaluate their antidiabetic potential. japtronline.com
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the study of conformational changes and the stability of interactions over time. googleapis.com For instance, MD simulations have been used to investigate the interactions of ionic liquids containing benzoate anions, providing insights into their solvation properties and intermolecular forces. mdpi.com
These computational approaches are crucial for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. scispace.commdpi.com
Considerations for Drug Design and Development
The design and development of new drugs based on the this compound scaffold must take into account several key factors. The "inactive metabolite" approach is one strategy where compounds are designed to be metabolized to a known inactive and non-toxic species, which can improve their safety profile.
Structural modifications are often employed to enhance the pharmacokinetic properties of a drug candidate. For example, the introduction of specific functional groups can improve oral bioavailability by altering factors like hydrogen bonding capacity. researchgate.net
Furthermore, the development of compounds with dual or multiple pharmacophores is a promising strategy for treating complex diseases. google.com This approach aims to create a single molecule that can modulate multiple targets, potentially leading to enhanced efficacy and a lower likelihood of drug resistance.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic methodologies is paramount for the exploration of novel analogues of Ethyl 3-(5-Oxazolyl)benzoate. Traditional synthetic routes are often multi-step, time-consuming, and may lack the desired efficiency and selectivity. Consequently, a significant area of future research will be dedicated to the discovery and optimization of new synthetic pathways.
One promising trend is the development of one-pot synthesis reactions. For instance, the one-pot Suzuki-Miyaura coupling reaction has been identified as a novel approach for producing 2,4,5-trisubstituted oxazoles. tandfonline.com This method, which involves the reaction of a carboxylic acid, an amino acid, and a dehydration condensing reagent in the presence of a Nickel catalyst with boronic acid, offers a streamlined route to complex oxazole (B20620) derivatives. tandfonline.com Further research into adapting such methodologies for the synthesis of this compound analogues could significantly enhance synthetic efficiency.
Another area of focus is the use of novel catalysts to facilitate oxazole ring formation. Copper(II) triflate has been shown to be an effective catalyst for the synthesis of 2,4-disubstituted oxazole derivatives from diazoketones and amides. tandfonline.com The exploration of other transition metal catalysts, as well as organocatalysts, could lead to milder reaction conditions, improved yields, and greater functional group tolerance. researchgate.net Microwave-assisted synthesis is also emerging as a valuable tool, offering rapid and efficient routes to oxazole derivatives. tandfonline.com
Future investigations will likely focus on the development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms in more complex analogues. This is particularly crucial for applications in medicinal chemistry, where stereochemistry often plays a critical role in biological activity. The use of chiral auxiliaries, catalysts, and starting materials will be instrumental in achieving this goal.
| Methodology | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| One-pot Suzuki-Miyaura Coupling | Reaction of carboxylic acid, amino acid, and dehydration condensing reagent with a Ni-catalyst and boronic acid. | Streamlined synthesis of 2,4,5-trisubstituted oxazoles. | tandfonline.com |
| Copper(II) Triflate Catalysis | Combination of diazoketones with amides. | Efficient synthesis of 2,4-disubstituted oxazoles. | tandfonline.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid and efficient synthesis, often with improved yields. | tandfonline.com |
| Direct Arylation | Reaction of 4-substituted oxazoles with aryl bromides using a palladium catalyst. | Good yields for the synthesis of 4-aryl/alkyl oxazoles. | tandfonline.com |
Development of Advanced Characterization Techniques for Complex Analogues
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, will be indispensable for assigning the proton and carbon signals in complex molecules, especially those with multiple chiral centers or intricate substitution patterns. ipb.pt These techniques provide through-bond correlation information that is not available from 1D NMR spectra. Furthermore, advanced NMR techniques can provide insights into the conformational preferences of flexible molecules, which can be crucial for understanding their biological activity. ipb.pt
For solid-state characterization, X-ray crystallography will continue to be the gold standard for determining the three-dimensional structure of crystalline compounds. The detailed structural information obtained from X-ray crystallography is invaluable for understanding intermolecular interactions and for guiding structure-based drug design efforts.
In addition to these established techniques, the development and application of novel analytical methods will be an active area of research. This may include the use of advanced mass spectrometry techniques for the analysis of complex mixtures and the development of new spectroscopic methods for probing the electronic properties of oxazole derivatives.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new compounds, including analogues of this compound. springernature.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new molecules with desired properties, significantly accelerating the drug discovery process.
One key application of AI and ML is the development of quantitative structure-activity relationship (QSAR) models. nih.gov These models use statistical methods to correlate the chemical structure of a compound with its biological activity. By training QSAR models on existing data for oxazole derivatives, it is possible to predict the activity of new, unsynthesized analogues. nih.govnih.gov This allows researchers to prioritize the synthesis of the most promising compounds, saving time and resources. Several studies have successfully used ML techniques like Associative Neural Networks (ASNNs) and Random Forest to build predictive QSAR models for antiviral and anticancer activities of oxazole derivatives. nih.govnih.gov
Furthermore, generative AI models can be used to design entirely new molecules with optimized properties. These models learn the underlying patterns in chemical space and can generate novel structures that are likely to be active against a specific target. The integration of interpretable heat-mapping algorithms with machine-learning models can provide insights into the influence of molecular substructures on predicted properties, aiding in the rational design of molecules. acs.orgchemrxiv.org
| AI/ML Technique | Application | Example | Reference |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new compounds based on their structure. | Development of predictive models for antiviral activity of oxazole derivatives against human cytomegalovirus (HCMV) and Varicella zoster virus (VZV). | nih.govnih.gov |
| Machine Learning (e.g., ASNN, Random Forest) | Building classification models to predict the activity of newly designed compounds. | Used to identify promising oxazole derivatives as anti-VZV agents. | nih.govnih.gov |
| Virtual Screening | Computationally screening large libraries of compounds to identify potential hits. | Screening a virtual chemical library for compounds with expected activity against VZV. | nih.gov |
| Generative AI and Heat-Mapping | Designing novel molecules with optimized properties and visualizing the influence of substructures. | Applied to predict reaction yields for amide-coupled C2-carboxylated 1,3-azoles. | acs.orgchemrxiv.org |
Expansion of Biological Activity Profiling and Deeper Mechanistic Insights
While the oxazole scaffold has shown promise in a variety of therapeutic areas, a significant opportunity exists to expand the biological activity profiling of this compound and its analogues. mdpi.comresearchgate.net Future research should move beyond initial screening and delve into a more comprehensive evaluation of their pharmacological properties. This includes assessing their efficacy in a wider range of disease models, including different types of cancer, infectious diseases, and inflammatory conditions. nih.govresearchgate.net
A crucial aspect of this expanded profiling will be to gain deeper mechanistic insights into how these compounds exert their biological effects. nih.gov For instance, in the context of cancer, it is important to identify the specific cellular targets and signaling pathways that are modulated by oxazole derivatives. nih.gov Molecular docking studies can provide initial hypotheses about potential targets, which can then be validated through experimental techniques such as enzyme kinetics and cellular assays. mdpi.comnih.gov Recent studies have suggested that oxazole derivatives may act as inhibitors of targets like c-Kit tyrosine kinase. nih.gov
Furthermore, understanding the structure-activity relationships (SAR) is critical for optimizing the potency and selectivity of these compounds. nih.gov By systematically modifying the structure of this compound and evaluating the effects on biological activity, researchers can identify the key structural features that are responsible for its pharmacological effects. This knowledge can then be used to design more potent and selective analogues with improved therapeutic potential. Studies on oxazole-based Schiff bases have shown that even small structural changes can significantly impact anticancer activity. nih.gov
Sustainable and Scalable Production Methods
In line with the growing emphasis on green chemistry, a key future research direction will be the development of sustainable and scalable production methods for this compound and its derivatives. researchgate.net This involves minimizing the environmental impact of the synthetic process by using renewable starting materials, reducing waste generation, and employing environmentally benign solvents and catalysts. researchgate.net
The exploration of biocatalysis, using enzymes to carry out specific chemical transformations, offers a promising avenue for sustainable synthesis. Enzymes can operate under mild reaction conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing the formation of byproducts. For example, lipase (B570770) has been used as a biocatalyst for the efficient and environmentally benign synthesis of isoxazole-5(4H)-one derivatives in water. researchgate.net
The development of continuous flow manufacturing processes also holds significant potential for the scalable and sustainable production of these compounds. Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to readily scale up production.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-(5-Oxazolyl)benzoate, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves coupling reactions between oxazole derivatives and benzoate precursors. For example, condensation of 5-oxazolecarboxylic acid derivatives with ethyl 3-bromobenzoate under palladium catalysis (e.g., Suzuki-Miyaura coupling) or nucleophilic aromatic substitution. Optimization includes adjusting reaction time (e.g., 7–18 hours at 70–100°C), solvent polarity, and catalyst loading .
- Key Steps :
- Purification via column chromatography with solvents like ethyl acetate/hexane .
- Characterization by / NMR to confirm regioselectivity and ester integrity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- NMR : Assigns protons and carbons, confirming oxazole ring substitution patterns and ester functionality .
- X-ray diffraction (XRD) : Resolves bond angles (e.g., C–C–C angles: ~120°) and hydrogen-bonding networks in crystalline forms .
- IR spectroscopy : Identifies C=O stretching (~1700 cm) and oxazole ring vibrations .
Q. How is the purity of this compound validated in academic research?
- Methods :
- TLC/HPLC : Monitors reaction progress and purity using UV-active spots or retention times .
- Melting point analysis : Consistency with literature values (e.g., 96–100°C) indicates purity .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) within 3 ppm error .
Advanced Research Questions
Q. How can synthetic yields be improved for this compound, and what are common pitfalls?
- Optimization Strategies :
- Catalyst screening : Pd(PPh) vs. PdCl(dppf) for coupling efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance oxazole reactivity but may increase side products .
- Challenges :
- Ester hydrolysis : Moisture-sensitive conditions require anhydrous solvents and inert atmospheres .
- Regioselectivity : Competing substitution at alternative benzoate positions; resolved by steric directing groups .
Q. How do computational methods aid in resolving contradictions in spectroscopic data for this compound?
- Approaches :
- DFT calculations : Predict NMR chemical shifts (e.g., B3LYP/6-31G* level) to validate experimental assignments .
- Molecular docking : Explores interactions with biological targets (e.g., enzymes) to rationalize reactivity or stability .
Q. What role does the oxazole ring play in the compound’s electronic properties and reactivity?
- Electronic Effects :
- The oxazole’s electron-deficient nature stabilizes negative charge during nucleophilic attacks, enhancing ester hydrolysis resistance .
- Conjugation with the benzoate π-system alters absorption spectra (e.g., UV-Vis λ ~270 nm) .
- Reactivity Insights :
- Oxazole participates in cycloaddition reactions (e.g., with acetyl chloride) to form fused heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
